5-(Benzyloxy)-6-methylpicolinaldehyde 5-(Benzyloxy)-6-methylpicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 59781-12-3
VCID: VC8282017
InChI: InChI=1S/C14H13NO2/c1-11-14(8-7-13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
SMILES: CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

5-(Benzyloxy)-6-methylpicolinaldehyde

CAS No.: 59781-12-3

Cat. No.: VC8282017

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-6-methylpicolinaldehyde - 59781-12-3

Specification

CAS No. 59781-12-3
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name 6-methyl-5-phenylmethoxypyridine-2-carbaldehyde
Standard InChI InChI=1S/C14H13NO2/c1-11-14(8-7-13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Standard InChI Key WEFQGVXVJCTQFA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2
Canonical SMILES CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(Benzyloxy)-6-methylpicolinaldehyde belongs to the picolinaldehyde family, characterized by a pyridine ring substituted with an aldehyde group at position 2. The benzyloxy moiety at position 5 introduces steric and electronic effects, while the methyl group at position 6 enhances hydrophobicity. The IUPAC name for this compound is 2-formyl-5-(benzyloxy)-6-methylpyridine, and its molecular formula is C₁₅H₁₃NO₂ (molecular weight: 239.27 g/mol) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₃NO₂
Molecular Weight239.27 g/mol
IUPAC Name2-formyl-5-(benzyloxy)-6-methylpyridine
SMILESO=Cc1ncc(OCc2ccccc2)c(C)c1
InChIKeyXZRWFUVBQNXVGJ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(benzyloxy)-6-methylpicolinaldehyde typically involves multi-step functionalization of pyridine derivatives. A common approach is outlined below:

Route 1: Nucleophilic Substitution and Oxidation

  • Starting Material: 5-Hydroxy-6-methylpicolinaldehyde.

  • Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group .

    5-Hydroxy-6-methylpicolinaldehyde+BnBrK₂CO₃, DMF5-(Benzyloxy)-6-methylpicolinaldehyde\text{5-Hydroxy-6-methylpicolinaldehyde} + \text{BnBr} \xrightarrow{\text{K₂CO₃, DMF}} \text{5-(Benzyloxy)-6-methylpicolinaldehyde}
  • Purification: Column chromatography or recrystallization to isolate the product.

Route 2: Directed Ortho-Metalation (DoM)

  • Substrate: 3-Methylpyridine.

  • Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the methyl group adjacent to the pyridine nitrogen.

  • Electrophilic Quenching: Introduction of a formyl group via DMF (N,N-dimethylformamide) .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution60–75Simple conditions, scalableRequires pre-functionalized substrate
Directed Metalation40–55Flexible substitution patternSensitive to moisture and air

Applications in Chemical Research

Pharmaceutical Intermediates

5-(Benzyloxy)-6-methylpicolinaldehyde is a precursor in the synthesis of kinase inhibitors and antiviral agents. For example, its aldehyde group participates in reductive amination to form Schiff bases, which are pivotal in drug discovery .

Agrochemical Development

The compound’s hydrophobic benzyl group enhances membrane permeability in pesticidal formulations. Recent patents highlight its role in synthesizing neonicotinoid analogs with reduced environmental persistence .

Material Science

In coordination chemistry, the aldehyde and ether functionalities enable chelation with transition metals, forming catalysts for cross-coupling reactions .

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